REACTION_CXSMILES
|
[OH:1][C:2]1[CH:7]=[CH:6][C:5]([S:8]([OH:11])(=[O:10])=O)=[CH:4][CH:3]=1.C(Cl)(=O)C([Cl:15])=O.[C:18]([O:21]C(=O)C)(=O)[CH3:19]>C(O)(=O)C.CN(C=O)C>[C:18]([O:1][C:2]1[CH:3]=[CH:4][C:5]([S:8]([Cl:15])(=[O:10])=[O:11])=[CH:6][CH:7]=1)(=[O:21])[CH3:19]
|
Name
|
|
Quantity
|
6.285 g
|
Type
|
reactant
|
Smiles
|
OC1=CC=C(C=C1)S(=O)(=O)O
|
Name
|
|
Quantity
|
30 mL
|
Type
|
reactant
|
Smiles
|
C(C)(=O)OC(C)=O
|
Name
|
|
Quantity
|
15 mL
|
Type
|
solvent
|
Smiles
|
C(C)(=O)O
|
Name
|
|
Quantity
|
4.72 mL
|
Type
|
reactant
|
Smiles
|
C(C(=O)Cl)(=O)Cl
|
Name
|
|
Quantity
|
139 μL
|
Type
|
catalyst
|
Smiles
|
CN(C)C=O
|
Type
|
CUSTOM
|
Details
|
Stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
refluxed for 6 hours
|
Duration
|
6 h
|
Type
|
CUSTOM
|
Details
|
The volatiles were evaporated
|
Type
|
CUSTOM
|
Details
|
placed under high vacuum overnight
|
Duration
|
8 (± 8) h
|
Type
|
DISSOLUTION
|
Details
|
The resulting crude product was dissolved in 100 mL of DCM
|
Type
|
CONCENTRATION
|
Details
|
the reaction was concentrated
|
Type
|
DISSOLUTION
|
Details
|
re-dissolved in EtOAc
|
Type
|
WASH
|
Details
|
The organic layer was washed twice with 2 N H2SO4
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried with brine and MgSO4
|
Type
|
CONCENTRATION
|
Details
|
concentration
|
Name
|
|
Type
|
product
|
Smiles
|
C(C)(=O)OC1=CC=C(C=C1)S(=O)(=O)Cl
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 7.067 g | |
YIELD: PERCENTYIELD | 83% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |